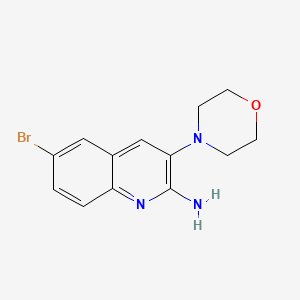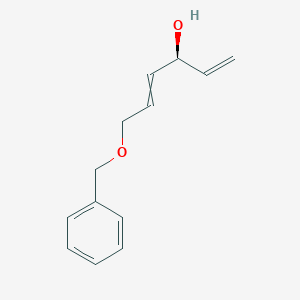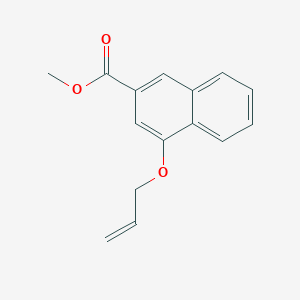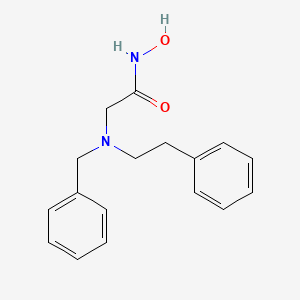
6-Bromo-3-morpholin-4-ylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-morpholin-4-ylquinolin-2-amine is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6th position and a morpholine ring at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-morpholin-4-ylquinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinoline.
Formation of Intermediate: The 6-bromoquinoline undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form 6-bromo-3-morpholin-4-ylquinoline.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-morpholin-4-ylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-morpholin-4-ylquinolin-2-amine is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynylpyridin-3-amine
Comparison: 6-Bromo-3-morpholin-4-ylquinolin-2-amine is unique due to the presence of both a bromine atom and a morpholine ring on the quinoline core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the morpholine ring, in particular, enhances its solubility and potential bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H14BrN3O |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
6-bromo-3-morpholin-4-ylquinolin-2-amine |
InChI |
InChI=1S/C13H14BrN3O/c14-10-1-2-11-9(7-10)8-12(13(15)16-11)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
InChI Key |
DSVQXUXIUMLXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C3C=CC(=CC3=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)

![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane](/img/structure/B12634886.png)
![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)

![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)

